molecular formula C14H15N3O6S2 B14634702 2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid CAS No. 55578-35-3

2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid

Katalognummer: B14634702
CAS-Nummer: 55578-35-3
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: SDEADAVQTNDPEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid is a chemical compound with the molecular formula C14H14N2O4S. It is known for its applications in scientific research, particularly in the fields of chemistry and biology. This compound is characterized by its complex structure, which includes sulfonyl and amino groups attached to a phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid typically involves multiple steps. One common method includes the reaction of 4-aminophenylsulfonamide with 4-nitrophenylacetic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid involves its interaction with specific molecular targets. The sulfonyl and amino groups allow it to bind to enzymes and proteins, inhibiting their activity. This compound can interfere with metabolic pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminophenylacetic acid: Similar in structure but lacks the sulfonyl groups.

    4-Nitrophenylacetic acid: Contains a nitro group instead of an amino group.

    Sulfanilic acid: Contains a sulfonyl group but differs in the position of the amino group.

Uniqueness

2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid is unique due to its dual sulfonyl and amino groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

55578-35-3

Molekularformel

C14H15N3O6S2

Molekulargewicht

385.4 g/mol

IUPAC-Name

2-[[4-[(4-aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid

InChI

InChI=1S/C14H15N3O6S2/c15-10-1-5-13(6-2-10)25(22,23)17-11-3-7-12(8-4-11)24(20,21)16-9-14(18)19/h1-8,16-17H,9,15H2,(H,18,19)

InChI-Schlüssel

SDEADAVQTNDPEJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.